2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol

Safety pharmacology Occupational health GHS hazard classification

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-90-2) is a synthetic small-molecule secondary aminoalcohol with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. It belongs to the class of dimethoxybenzyl-substituted ethanolamines and is primarily supplied as a building block or research intermediate with a typical commercial purity of ≥95%.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 40171-90-2
Cat. No. B1517217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol
CAS40171-90-2
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CNCCO
InChIInChI=1S/C11H17NO3/c1-14-10-3-4-11(15-2)9(7-10)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3
InChIKeyJVWUNGHEVLANLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-90-2) – Core Chemical Identity and Procurement Baseline


2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol (CAS 40171-90-2) is a synthetic small-molecule secondary aminoalcohol with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol [1]. It belongs to the class of dimethoxybenzyl-substituted ethanolamines and is primarily supplied as a building block or research intermediate with a typical commercial purity of ≥95% . Its structure consists of a 2,5-dimethoxyphenyl ring linked via a methylene bridge to a 2-aminoethanol moiety, distinguishing it from phenethylamine-based analogs and regioisomeric aminoalcohols that share the same empirical formula but differ in substitution pattern or functional group placement .

Why 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol Cannot Be Freely Replaced by Positional Isomers or Regioisomeric Analogs


The 2,5-dimethoxybenzyl substitution pattern and the methylene-bridged aminoethanol architecture of CAS 40171-90-2 encode specific pharmacophoric and physicochemical properties that are not preserved across its closest analogs. Positional isomerism on the aryl ring (e.g., 2,4- vs. 2,5-dimethoxy) alters the electron distribution, steric environment, and hydrogen-bonding geometry of the N‑(2‑hydroxyethyl)aminomethyl side chain, which can shift receptor‑binding profiles, metabolic stability, and solubility [1]. Regioisomeric aminoalcohols such as 1‑(2,5‑dimethoxyphenyl)-2‑aminoethanol (desglymidodrine, CAS 3600-87-1) relocate the amine and hydroxyl groups from a benzylaminoethanol scaffold to a benzylic‑alcohol phenethylamine scaffold, producing a fundamentally different pharmacophore that is a direct‑acting α₁‑adrenergic agonist rather than a modifiable building block [2]. Therefore, procurement of the correct regio‑ and positional isomer is a hard requirement for reproducibility in structure‑activity relationship (SAR) studies, analytical reference standards, and synthetic route fidelity [3].

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol (40171-90-2): Quantitative Comparative Evidence for Rational Selection


Positional Isomer Differentiation: 2,5-Dimethoxy vs. 2,4-Dimethoxy Aryl Substitution Determines Hazard Profile

The 2,5-dimethoxy positional isomer (CAS 40171-90-2) exhibits a distinct GHS hazard profile compared to its 2,4-dimethoxy analog (CAS 40171-89-9). While both isomers share the same molecular formula (C₁₁H₁₇NO₃) and molecular weight (211.26 g/mol), the 2,4-isomer carries explicit hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) with Signal Word 'Warning' [1]. In contrast, available safety data for the 2,5-isomer indicate a requirement for storage at 2‑8°C in sealed, dry conditions, suggesting a different intrinsic stability or reactivity profile that affects handling requirements .

Safety pharmacology Occupational health GHS hazard classification

Regioisomeric Scaffold Divergence: Benzylaminoethanol vs. Benzylic Alcohol Phenethylamine Architecture Determines Biological Mechanism

CAS 40171-90-2 is a benzylaminoethanol in which the amine nitrogen is separated from the aromatic ring by a methylene bridge and attached to a hydroxyethyl group. This scaffold is regioisomeric with 1-(2,5-dimethoxyphenyl)-2-aminoethanol (desglymidodrine, ST-1059, CAS 3600-87-1), which is a benzylic alcohol phenethylamine that functions as a direct-acting α₁-adrenergic agonist and is the active metabolite of the prodrug midodrine [1]. The regioisomeric shift relocates the hydrogen-bond donor/acceptor topology: the 2,5-isomer presents a secondary amine and a terminal alcohol accessible for derivatization, whereas desglymidodrine presents a primary amine and a benzylic alcohol, creating a distinct pharmacophore that is directly responsible for vasoconstrictor activity [2]. No α₁-adrenergic receptor agonism data are reported for CAS 40171-90-2, confirming that the benzylaminoethanol scaffold does not recapitulate the benzylic alcohol pharmacophore.

Medicinal chemistry Receptor pharmacology Scaffold hopping

Secondary vs. Tertiary Amine Differentiation: Hydrogen-Bond Donor Count Affects Physicochemical and ADME Predictions

CAS 40171-90-2 (2-{[(2,5-dimethoxyphenyl)methyl]amino}ethan-1-ol) contains one secondary amine and one terminal alcohol, yielding a computed hydrogen-bond donor (HBD) count of 2 [1]. Its tertiary amine analog, 2-[(2,5-dimethoxyphenyl)methyl-methylamino]ethanol (PubChem CID 60683890), substitutes the secondary amine with an N‑methyl tertiary amine, reducing the HBD count to 1 (alcohol only) and increasing molecular weight from 211.26 to 225.28 g/mol [2]. The reduction in HBD count predicts improved passive membrane permeability but eliminates a key hydrogen-bond donor for target interactions requiring secondary amine engagement. The topological polar surface area (tPSA) shifts accordingly (41.9 Ų for the tertiary analog; estimated ~52.9 Ų for the secondary amine due to the additional N‑H contribution), which can alter blood‑brain barrier penetration predictions under Lipinski's and Veber's rules [2].

Computational chemistry Drug-likeness ADME prediction

Commercial Availability and Supply-Chain Differentiation: Purity, Lead Time, and Regulatory Sourcing Constraints

Procurement data from multiple vendors indicate that CAS 40171-90-2 is routinely stocked at ≥95% purity in the EU, UA, and US, with a lead time of 1‑5 days . In contrast, the 2,4-dimethoxy regioisomer (CAS 40171-89-9) is listed by fewer suppliers and may require longer lead times or custom synthesis, while desglymidodrine (CAS 3600-87-1) is a controlled pharmaceutical intermediate with regulatory restrictions on purchase and handling [1]. The ≥95% purity specification is consistent across vendors, but no MDL number is assigned, indicating that the compound is not indexed for large-scale commercial manufacturing, which may affect batch-to-batch reproducibility .

Chemical procurement Supply chain Vendor benchmarking

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol (40171-90-2): Evidence-Backed Research and Industrial Application Scenarios


Isomer-Specific Analytical Reference Standard for Chromatographic Method Validation

The distinct chromatographic retention behavior of the 2,5-dimethoxy isomer relative to its 2,4-dimethoxy analog and the regioisomer desglymidodrine enables CAS 40171-90-2 to serve as a system suitability standard or impurity marker in HPLC/GC methods aimed at resolving positional and regioisomeric aminoalcohols. The documented difference in storage requirements (2‑8°C for 2,5-isomer vs. room temperature for 2,4-isomer) also provides a stability-indicating parameter for forced degradation studies .

Scaffold-Defined Building Block for Parallel SAR Libraries Targeting Secondary Amine Pharmacophores

The secondary amine and terminal alcohol of CAS 40171-90-2 provide two orthogonal derivatization handles (N‑alkylation/acylation and O‑alkylation/esterification) that are absent in the tertiary amine analog. This enables divergent library synthesis where the hydrogen-bond donor capacity (HBD=2) can be systematically modulated to probe target engagement requirements. The absence of intrinsic α₁-adrenergic agonist activity ensures that biochemical assay signals arise from the derivatized scaffold rather than a background pharmacophore [1].

Negative Control Compound for α₁-Adrenoceptor Pharmacology Studies

Because CAS 40171-90-2 shares the 2,5-dimethoxyphenyl substructure but lacks the benzylic alcohol phenethylamine architecture of the agonist desglymidodrine, it is structurally suited as a negative control or inactive matched-pair comparator in α₁-adrenoceptor binding and functional assays. This application is directly supported by the absence of reported adrenergic activity for the benzylaminoethanol class [2].

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